Cas no 126174-38-7 (4-phenylpentan-1-amine)

4-Phenylpentan-1-amine is a chiral amine compound featuring a phenyl substituent at the 4-position of a pentylamine backbone. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. The phenyl group enhances lipophilicity, which can influence binding affinity in bioactive molecules. The compound is typically supplied as a racemic mixture, though enantiopure forms may be available for asymmetric synthesis applications. Proper handling under inert conditions is recommended due to the reactivity of the primary amine group.
4-phenylpentan-1-amine structure
4-phenylpentan-1-amine structure
Product Name:4-phenylpentan-1-amine
CAS No:126174-38-7
MF:C11H17N
MW:163.259382963181
CID:6451744
PubChem ID:22024770
Update Time:2025-11-01

4-phenylpentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-phenylpentan-1-amine
    • Benzenebutanamine, δ-methyl-
    • Inchi: 1S/C11H17N/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9,12H2,1H3
    • InChI Key: KCJVNRYHSHVJBB-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1)(C)CCCN

Experimental Properties

  • Density: 0.926±0.06 g/cm3(Predicted)
  • Boiling Point: 253.6±19.0 °C(Predicted)
  • pka: 10.48±0.10(Predicted)

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Additional information on 4-phenylpentan-1-amine

Chemical Profile of 4-phenylpentan-1-amine (CAS No. 126174-38-7)

4-phenylpentan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 126174-38-7, is an organic compound belonging to the amine class. This molecule features a pentyl chain substituted with a phenyl group at the fourth carbon position, linked to an amino group at the first carbon. Its structural framework combines aromatic and aliphatic characteristics, making it a versatile intermediate in synthetic chemistry and pharmaceutical applications. The presence of both aromatic and aliphatic moieties contributes to its unique reactivity and potential utility in various chemical transformations.

The synthesis of 4-phenylpentan-1-amine typically involves the nucleophilic substitution or reduction of corresponding acyl chlorides or nitriles, followed by functional group transformations to introduce the desired substituents. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and selectivity in its preparation. These methods align with modern trends in green chemistry, emphasizing efficiency and minimal waste generation.

In recent years, 4-phenylpentan-1-amine has garnered attention in the pharmaceutical industry due to its potential role as a building block for more complex molecules. Its structural motif is reminiscent of natural products and bioactive compounds, prompting investigations into its pharmacological properties. Preliminary studies suggest that derivatives of this compound may exhibit modulatory effects on certain biological pathways, making them candidates for further medicinal chemistry exploration.

One of the most compelling aspects of 4-phenylpentan-1-amine is its adaptability in drug discovery programs. Researchers have explored its utility in generating libraries of analogs for high-throughput screening (HTS). By systematically varying substituents on the phenyl ring or the pentyl chain, chemists can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. These attributes are critical for optimizing drug-like characteristics (ADME) and improving therapeutic efficacy.

The role of 4-phenylpentan-1-amine in material science is also noteworthy. Its amphiphilic nature allows it to participate in self-assembling structures, which have applications in nanotechnology and polymer science. For instance, block copolymers incorporating this moiety have been studied for their potential use in drug delivery systems, where precise control over molecular architecture is essential for targeted release mechanisms.

Recent advancements in computational chemistry have further illuminated the potential of 4-phenylpentan-1-amine as a scaffold for drug design. Molecular docking simulations and quantum mechanical calculations have been used to predict interactions between this compound and biological targets. These computational approaches complement experimental work by providing rapid screening of virtual libraries, accelerating the discovery process.

The environmental impact of synthesizing 4-phenylpentan-1-amine has also been a focus of research. Sustainable synthetic routes, including biocatalytic methods and flow chemistry techniques, have been developed to minimize hazardous byproducts and improve energy efficiency. Such innovations align with global efforts to promote sustainable practices in chemical manufacturing.

In conclusion, 4-phenylpentan-1-amine (CAS No. 126174-38-7) represents a valuable compound with diverse applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation in drug discovery and advanced material design. As research continues to uncover new methodologies for its synthesis and application, this molecule is poised to remain a significant player in scientific endeavors.

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